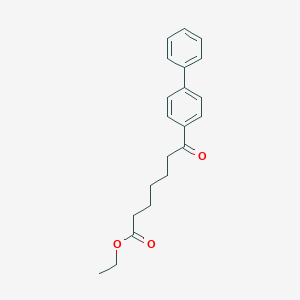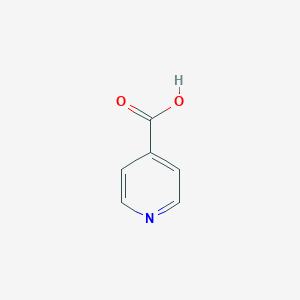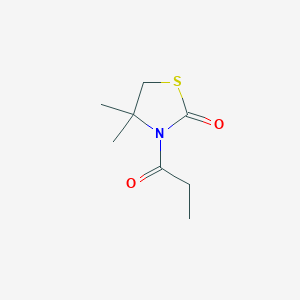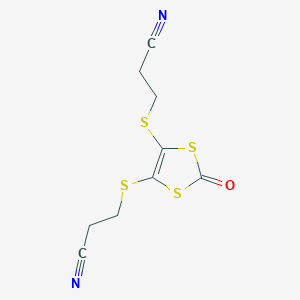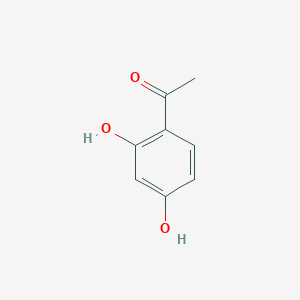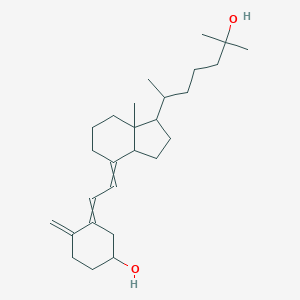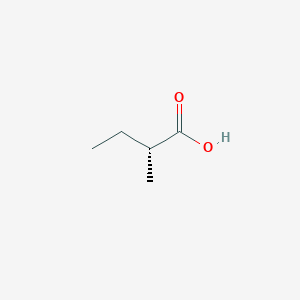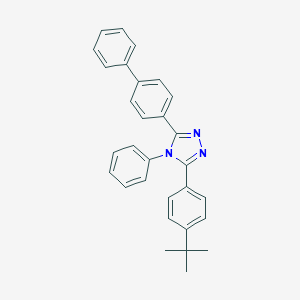
3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
説明
3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (also referred to as BTPT) is a chemical compound belonging to the class of triazoles. BTPT has been studied extensively in the last few decades due to its potential applications in scientific research and its biochemical and physiological effects.
科学的研究の応用
Optical and Nonlinear Optical Properties
3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) has been studied for its optical and nonlinear optical properties. The research examined its molecular structure in different solvents, focusing on parameters like mass extinction coefficient, optical band gap, refractive index, and optical and electrical conductance. This compound is considered suitable for opto-electronic applications due to its high refractive index and wide optical band gap (Babur Sas, 2019).
Electronic and Photophysical Properties
TAZ-related polymers show significant electronic and photophysical properties. Polymers like Poly 4-(biphenyl-4-yl)-4′-tert butylspiro[benzo[d]imidazole-2,1′-cyclohexane] and others synthesized via Suzuki cross coupling polycondensation reaction have been noted for their thermal stability and reversible redox behavior. These polymers exhibit high fluorescence in both thin film and solution forms, making them potentially useful for electronic applications (Deniz et al., 2013).
Angiotensin II Antagonists
Research in the early 1990s focused on synthesizing a series of 3,4,5-trisubstituted 4H-1,2,4-triazoles as angiotensin II antagonists. While this study's compounds are not directly TAZ, they share structural similarities, offering insights into the potential medical applications of TAZ derivatives (Ashton et al., 1993).
Synthesis and Chemical Properties
There has been significant interest in the synthesis and exploration of the chemical properties of TAZ derivatives. This includes researching their physical and chemical properties, confirming their structure through methods like NMR spectroscopy, and exploring their potential as biologically active substances (Aksyonova-Seliuk et al., 2018).
Organic Light-Emitting Diodes (OLEDs) Application
TAZ has been studied as an electron-transport material for green phosphorescent organic light-emitting diodes (OLEDs). Its high performance in this application, including improved electron injection and transport, makes it a valuable material in the OLED technology sector (Li et al., 2014).
Analgesic Potential
The compound has been explored in the synthesis of derivatives with in vivo analgesic activity. A study reported the facile microwave-assisted synthesis of derivatives along with their evaluation as potential analgesic agents, highlighting the broader biological significance of TAZ-related compounds (Zaheer et al., 2021).
Corrosion Inhibition
Benzimidazole derivatives structurally related to TAZ have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies contribute to understanding the potential industrial applications of TAZ derivatives (Yadav et al., 2013).
特性
IUPAC Name |
3-(4-tert-butylphenyl)-4-phenyl-5-(4-phenylphenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3/c1-30(2,3)26-20-18-25(19-21-26)29-32-31-28(33(29)27-12-8-5-9-13-27)24-16-14-23(15-17-24)22-10-6-4-7-11-22/h4-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFQEOPUXVPSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465999 | |
| Record name | 3-(BIPHENYL-4-YL)-5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | |
CAS RN |
150405-69-9 | |
| Record name | 3-(BIPHENYL-4-YL)-5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Biphenylyl)-4-phenyl-5-tert-butylphenyl-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is TAZ considered a suitable material for use in OLEDs?
A: TAZ is primarily utilized as an electron-transport material (ETM) in OLEDs due to its electronic properties [, ]. Its molecular structure, featuring a triazole core and phenyl substituents, contributes to its ability to efficiently transport electrons within the device. This efficient electron transport facilitates charge recombination with holes, ultimately leading to light emission.
Q2: How does the introduction of pyridine rings to the TAZ structure affect its performance in OLEDs?
A: Research suggests that incorporating pyridine rings into the periphery of the TAZ molecule leads to lower-lying highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels compared to TAZ alone []. This modification results in improved electron injection from the cathode and enhanced confinement of electrons and excitons within the emissive layer. These factors contribute to a reduction in driving voltage and significant improvements in device efficiency, including higher power efficiency and external quantum efficiency.
Q3: Has TAZ been used in conjunction with other materials to improve OLED performance?
A: Yes, TAZ has been successfully incorporated into OLED devices alongside other organic materials to enhance device performance []. For instance, researchers have employed TAZ as an electron transport layer in conjunction with a chlorophyll-based emissive layer derived from spinach. The addition of the TAZ layer led to improved carrier injection and transport, resulting in enhanced electroluminescence intensity compared to devices without the TAZ layer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)
